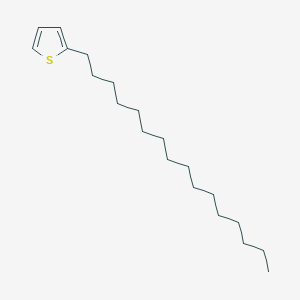![molecular formula C14H13ClO B8718091 3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carbonyl chloride CAS No. 60450-40-0](/img/structure/B8718091.png)
3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride is a complex organic compound with a unique spiro structure. This compound is characterized by a cyclopropane ring fused to an indene moiety, with a carbonyl chloride functional group attached. The spiro configuration imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carboxylic acid. This intermediate can be synthesized through a series of reactions, including cyclopropanation and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The spiro structure allows for unique cycloaddition reactions, leading to the formation of complex cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Aplicaciones Científicas De Investigación
3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride involves its ability to undergo various chemical transformations. The carbonyl chloride group is highly reactive, allowing the compound to interact with different molecular targets. The spiro structure also contributes to its reactivity and stability, enabling it to participate in complex reaction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carboxylic acid
- Sodium 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carboxylate
Uniqueness
Compared to similar compounds, 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity. The spiro structure also differentiates it from other compounds, providing unique chemical and physical properties .
Propiedades
Número CAS |
60450-40-0 |
|---|---|
Fórmula molecular |
C14H13ClO |
Peso molecular |
232.70 g/mol |
Nombre IUPAC |
2,2-dimethylspiro[cyclopropane-3,1'-indene]-1-carbonyl chloride |
InChI |
InChI=1S/C14H13ClO/c1-13(2)11(12(15)16)14(13)8-7-9-5-3-4-6-10(9)14/h3-8,11H,1-2H3 |
Clave InChI |
ICBPPBCKUQGUNB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C12C=CC3=CC=CC=C23)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate](/img/structure/B8718016.png)




![4-Oxo-4-{[2-(pyridin-2-yl)ethyl]amino}butanoic acid](/img/structure/B8718043.png)




![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]glycine](/img/structure/B8718096.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8718107.png)

